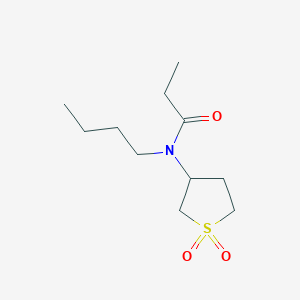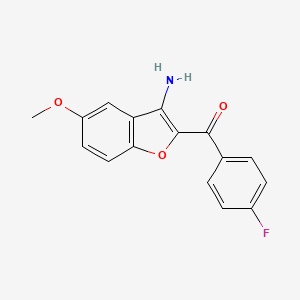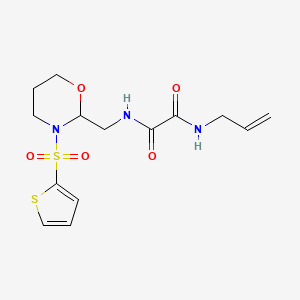
4-(Azidomethyl)-1,2-dichlorobenzene
Vue d'ensemble
Description
The compound “4-(Azidomethyl)-1,2-dichlorobenzene” likely contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with two chlorine atoms and an azidomethyl group. The azide group (-N3) is a functional group that consists of three nitrogen atoms. It’s known for its high reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with the azidomethyl group attached to one carbon and two chlorine atoms attached to the adjacent carbons .Chemical Reactions Analysis
Azides are known for their participation in various chemical reactions. One of the most common reactions involving azides is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the azide group might confer reactivity, while the dichlorobenzene moiety might influence the compound’s polarity and boiling/melting points .Applications De Recherche Scientifique
Synthesis Applications
4-(Azidomethyl)-1,2-dichlorobenzene is utilized in the synthesis of various chemical compounds. For instance, it is involved in the formation of 1,4-disubstituted 1,2,3-triazoles, synthesized from azidomethyl-benzene derivatives and used for inhibiting the acidic corrosion of steels (Negrón-Silva et al., 2013).
Catalytic Applications
It is also significant in the catalytic oxidation of dichlorobenzene. Studies demonstrate that transition metal oxides, when supported on TiO2 and Al2O3, effectively catalyze the oxidation of 1,2-dichlorobenzene, with variations in activity depending on the nature of the transition metal oxide used (Krishnamoorthy, Rivas, & Amiridis, 2000).
Environmental Interactions
In environmental studies, this compound has been examined for its potential impacts. For example, its presence and fate in various environmental matrices like lavatory air, waste water, and human breast milk have been explored to understand its environmental distribution and potential health effects (Juvancz et al., 2010).
Photocatalytic and Photochemical Studies
Photocatalytic and photochemical studies have also been conducted on dichlorobenzene derivatives. This includes examining their interaction with Si(111) 7×7 surfaces under photoinduced conditions, providing insights into their chemical behavior upon exposure to light (Lu, Polanyi, & Rogers, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(azidomethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXAVGWNACMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)
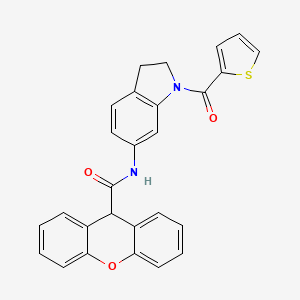
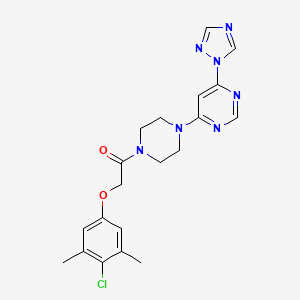
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)
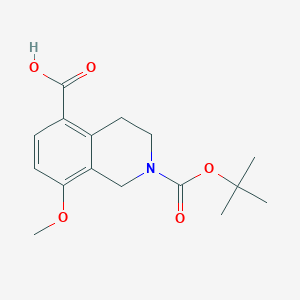
![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)
